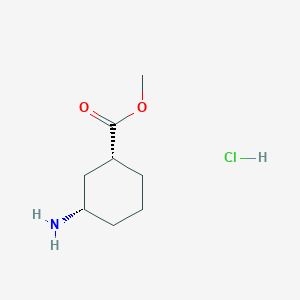

(1R,3S)-Methyl 3-aminocyclohexanecarboxylate hydrochloride

Description

Molecular Configuration and Stereochemical Assignment

The molecular configuration of this compound is characterized by the presence of two defined stereocenters that create a specific three-dimensional arrangement. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the (1R,3S) designation indicates that the carboxylate group at position 1 has R configuration while the amino group at position 3 exhibits S configuration. This particular stereochemical arrangement results in a cis-relationship between the two substituents, meaning both functional groups are positioned on the same face of the cyclohexane ring.

The cyclohexane ring adopts a chair conformation as the most stable configuration, which allows for detailed analysis of axial and equatorial positioning of substituents. In the preferred chair conformation of this compound, the relative positioning of the methyl ester and amino groups creates specific steric interactions that influence the overall molecular stability. The axial hydrogens are positioned perpendicular to the ring plane, while equatorial hydrogens lie in the general plane of the molecule, creating distinct environments that can be distinguished through spectroscopic analysis.

Nuclear magnetic resonance spectroscopy has proven essential for confirming the stereochemical assignment of this compound. The coupling patterns observed in proton nuclear magnetic resonance spectra provide direct evidence for the spatial relationships between vicinal protons. Large diaxial coupling constants, typically around 13 hertz, indicate dihedral angles of approximately 180 degrees, while smaller coupling constants of around 4 hertz correspond to dihedral angles of approximately 60 degrees. These coupling patterns, combined with nuclear Overhauser effect correlations, provide definitive confirmation of the (1R,3S) stereochemical assignment.

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C8H16ClNO2 | Chemical Analysis |

| Molecular Weight | 193.67 g/mol | Mass Spectrometry |

| Stereochemical Configuration | (1R,3S) | Nuclear Magnetic Resonance |

| Ring Conformation | Chair | X-ray Crystallography |

| Dihedral Angle (H-C-C-H axial) | ~180° | Coupling Constant Analysis |

| Dihedral Angle (H-C-C-H equatorial) | ~60° | Coupling Constant Analysis |

Comparative Analysis of Cis-Trans Isomerism in Cyclohexanecarboxylate Derivatives

The cis-trans isomerism in cyclohexanecarboxylate derivatives represents a fundamental aspect of stereochemistry that significantly influences molecular properties and biological activity. In the case of 3-aminocyclohexanecarboxylate derivatives, the relative positioning of the amino and carboxylate groups determines whether the compound exists as a cis or trans isomer. The this compound represents the cis isomer, where both substituents are located on the same face of the cyclohexane ring.

Comparative stability analysis reveals that cis-1,3-disubstituted cyclohexanes generally exhibit greater thermodynamic stability compared to their trans counterparts. In the most stable conformation of cis-1,3-dimethylcyclohexane, both methyl groups occupy equatorial positions, resulting in minimal steric strain. This principle extends to aminocyclohexanecarboxylate derivatives, where the cis isomer can achieve a diequatorial arrangement that minimizes unfavorable interactions. The stability order for 1,3-disubstituted cyclohexanes shows cis isomers with both substituents equatorial having 0 kilocalories per mole strain energy, while trans isomers with one axial and one equatorial substituent exhibit 1.8 kilocalories per mole strain energy.

The conformational preferences of cyclohexanecarboxylate derivatives are also influenced by the electronic properties of the substituents. The amino group, being a strong electron-donating group, can participate in intramolecular hydrogen bonding interactions that further stabilize specific conformations. In contrast, the ester group provides different electronic and steric effects that must be considered in the overall conformational analysis.

Transaminase-catalyzed studies have demonstrated the importance of stereochemical selectivity in cyclohexane derivatives with substituents at different positions. The presence of two centers of pseudoasymmetry in 4-substituted cyclohexane-1-amines creates unique stereochemical behavior where these centers behave as a single stereogenic unit. However, for 3-substituted derivatives like this compound, the stereochemical relationships are more straightforward and follow conventional stereochemical principles.

| Isomer Type | Substituent Arrangement | Relative Stability (kcal/mol) | Preferred Conformation |

|---|---|---|---|

| Cis-1,3 (equatorial,equatorial) | Same face | 0.0 | Both equatorial |

| Trans-1,3 (axial,equatorial) | Opposite faces | 1.8 | One axial, one equatorial |

| Cis-1,3 (axial,axial) | Same face | 5.4 | Both axial |

X-ray Crystallographic Characterization Challenges

X-ray crystallographic analysis of this compound presents several technical challenges that are characteristic of amino acid ester hydrochloride salts. The primary challenge involves obtaining single crystals suitable for diffraction analysis, which requires careful control of crystallization conditions. The presence of the hydrochloride salt introduces additional complexity due to the ionic interactions between the protonated amino group and the chloride ion, which can lead to disorder in the crystal lattice.

The crystallization process typically involves slow diffusion techniques, such as the gradual introduction of acetone into an aqueous solution of the compound. This method allows for the formation of well-ordered crystals by providing sufficient time for the molecules to arrange in an optimal packing arrangement. The hydrochloride salt form often crystallizes more readily than the free base due to the additional ionic interactions that provide extra stabilization to the crystal lattice.

Refinement of the crystal structure requires careful attention to the positioning of hydrogen atoms, particularly those attached to the nitrogen atom. Carbon-bound hydrogen atoms can be positioned geometrically and treated as riding on their parent atoms with carbon-hydrogen distances in the range of 0.97 to 0.98 angstroms. However, hydrogen atoms attached to nitrogen require more sophisticated treatment, often being located initially through difference Fourier maps before being repositioned geometrically for final refinement.

The absence of significant anomalous scattering effects in many cases necessitates the merging of Friedel pairs during data processing. This limitation can complicate the absolute stereochemical assignment, requiring reliance on the known synthetic route and spectroscopic confirmation of the stereochemistry. The hydrochloride salt formation also introduces the possibility of different polymorphic forms, each with potentially different crystal packing arrangements that must be characterized individually.

Temperature-dependent crystallographic studies have revealed important information about the conformational flexibility of cyclohexanecarboxylate derivatives. Low-temperature data collection often provides higher resolution structures with better-defined atomic positions, while room-temperature studies can reveal dynamic behavior and conformational averaging effects. The chair conformation of the cyclohexane ring is generally well-preserved in the crystal state, although slight distortions may be observed due to crystal packing forces.

| Crystallographic Parameter | Typical Range | Challenges |

|---|---|---|

| Crystal System | Orthorhombic/Monoclinic | Disorder in salt structures |

| Space Group | P21 or P212121 | Absolute configuration determination |

| Resolution | 1.0-1.5 Å | Hydrogen atom positioning |

| R-factor | 3-8% | Friedel pair merging |

| Crystallization Solvent | Water/Acetone | Solvate formation |

| Data Collection Temperature | 100-293 K | Thermal motion effects |

Properties

IUPAC Name |

methyl (1R,3S)-3-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFXENVWECZJBF-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,3S)-Methyl 3-aminocyclohexanecarboxylate hydrochloride is a compound of interest in medicinal chemistry due to its unique stereochemistry and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and research applications.

The primary target for this compound is ornithine aminotransferase (OAT) . The compound interacts with OAT through a process of inactivation, disrupting normal enzyme function and affecting downstream biochemical pathways. This interaction can lead to the inhibition of hepatocellular carcinoma (HCC) growth, highlighting its potential as an anticancer agent.

Biochemical Pathways

The inactivation of OAT by this compound leads to alterations in metabolic pathways involving amino acid metabolism and neurotransmitter synthesis. These changes can have significant implications for cellular function and disease progression.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is slightly soluble in solvents like DMSO, methanol, and water. Understanding its solubility is crucial for formulating it into therapeutic agents.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

- Anticancer Properties : The compound's ability to inhibit OAT suggests potential applications in cancer treatment, particularly for liver cancer.

- Neuropharmacological Effects : It has been studied for its interactions with neurotransmitter systems, indicating possible roles in neuropharmacology .

- Enzyme Interaction : The compound's unique stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects.

Case Studies

Several studies have explored the effects of this compound on different biological systems:

- Inhibition Studies : Research has shown that this compound effectively inhibits the growth of HCC cells in vitro by targeting OAT. The mechanism involves disrupting amino acid metabolism essential for cancer cell proliferation.

- Neurotransmitter Interaction : In neuropharmacological studies, this compound demonstrated significant effects on neurotransmitter release and uptake, suggesting potential applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride | 180323-49-3 | 1.00 | Different stereochemistry affecting biological activity |

| Methyl 3-aminocyclopentanecarboxylate hydrochloride | 1398534-59-2 | 1.00 | Lacks stereochemical specificity |

| cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride | 1212304-86-3 | 0.94 | Smaller ring structure influences reactivity |

The unique stereochemistry of this compound significantly influences its biological interactions compared to these similar compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₁₆ClN₁O₂

- Molecular Weight : 193.67 g/mol

- Solubility : Slightly soluble in DMSO, methanol, and water

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives that can be utilized in further chemical reactions.

Biology

- Biological Interactions : It is studied for its potential interactions with biological macromolecules, particularly enzymes. The primary target identified is Ornithine Aminotransferase (OAT), which plays a crucial role in amino acid metabolism and the urea cycle .

- Biochemical Pathways : The inhibition of OAT by this compound leads to significant metabolic disruptions that can affect cell growth and proliferation, making it a candidate for further exploration in cancer research.

Medicine

- Pharmacological Properties : The compound has been investigated for its potential therapeutic applications, particularly in oncology. Studies indicate that its ability to inhibit OAT may contribute to reduced tumor growth in experimental models of hepatocellular carcinoma (HCC) .

- Drug Development : As a building block for drug development, it has been utilized in the synthesis of novel pharmacological agents. Its unique stereochemistry confers distinct biological activities that are being explored for potential therapeutic benefits .

Industry

- Specialty Chemicals Production : In industrial applications, this compound is used in the production of specialty chemicals and materials that require specific functional groups and stereochemistry.

Pharmacokinetics

Pharmacokinetic studies have provided valuable insights into the behavior of this compound within biological systems:

| Parameter | Value |

|---|---|

| Clearance (CL) | 1.2 mL/min/kg |

| Half-life (t½) | 3.2 hours |

| Volume of distribution (Vss) | 0.3 L/kg |

| AUC (0-inf) | 30.3 μg·h/mL |

| Cmax | 2.6 μg/mL |

| % Bioavailability (%F) | 82% |

These parameters indicate a favorable profile for oral administration with significant systemic exposure observed in animal models.

Case Study 1: Inhibition of OAT Activity

A study demonstrated that treatment with this compound resulted in decreased OAT activity in liver cancer cells, leading to reduced cell proliferation and increased apoptosis. This finding highlights its potential as a therapeutic agent against HCC .

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a precursor to synthesize new analogs with enhanced biological activities targeting various receptors involved in neuropharmacology. These studies indicate its versatility as a synthetic building block .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s cyclohexane backbone and amino group render it susceptible to oxidation under controlled conditions. Key pathways include:

Reduction Reactions

Reductive transformations target both the ester and amino groups:

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions:

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Amidation and Coupling Reactions

The compound serves as a precursor in peptide-like bond formation:

Stability and Side Reactions

Comparison with Similar Compounds

Cyclopentane vs. Cyclohexane Derivatives

The substitution of the cyclohexane ring with a cyclopentane ring alters steric and electronic properties, impacting solubility and reactivity. For example:

Key Observations :

- The cis-4-aminocyclohexane isomer (61367-16-6) shows lower similarity (0.94) due to positional and stereochemical differences in the amino group .

Stereoisomeric Variants

Enantiomeric and diastereomeric forms significantly influence pharmacological activity:

| Compound Name | CAS No. | Configuration | Molecular Weight (g/mol) |

|---|---|---|---|

| (1R,3S)-Methyl 3-aminocyclohexanecarboxylate HCl | 180323-49-3 | 1R,3S | 193.67 |

| (1S,3R)-Methyl 3-aminocyclohexanecarboxylate HCl | 222530-35-0 | 1S,3R | 193.67 |

| (1S,3S)-Methyl 3-aminocyclopentanecarboxylate HCl | 1085842-51-8 | 1S,3S | 179.64 |

Key Observations :

Ester Group Modifications

Replacing the methyl ester with ethyl or aromatic esters introduces variability in lipophilicity and pharmacokinetics:

| Compound Name | CAS No. | Ester Group | Molecular Weight (g/mol) |

|---|---|---|---|

| (1R,3S)-Methyl 3-aminocyclohexanecarboxylate HCl | 180323-49-3 | Methyl | 193.67 |

| Ethyl (1S,3R)-3-aminocyclohexanecarboxylate HCl | 2126161-22-4 | Ethyl | 207.68 |

| Methyl 1-(methylamino)cyclopentanecarboxylate HCl | EP 4374877A2 | Methyl | 179.64 |

Key Observations :

- The methylamino-substituted cyclopentane analog (EP 4374877A2) shows altered reactivity due to the secondary amine, impacting salt formation and stability .

Q & A

Q. What are the standard synthetic routes for (1R,3S)-Methyl 3-aminocyclohexanecarboxylate hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Amino Protection : The amine group is protected (e.g., using Boc or Fmoc groups) to prevent undesired side reactions during subsequent steps.

Cyclization : Formation of the cyclohexane ring via intramolecular reactions, often employing catalysts like palladium or enzymes for stereochemical control.

Esterification : Introduction of the methyl ester group using methanol under acidic conditions.

Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .

Key Considerations: Reaction temperature and solvent polarity significantly impact stereochemical outcomes.

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns) with mobile phases optimized for retention time differences .

- NMR Spectroscopy : - and -NMR detect diastereotopic protons and confirm stereochemistry through coupling constants and NOE effects .

- X-ray Crystallography : Provides definitive structural confirmation, as demonstrated in related bicyclic compounds .

- Polarimetry : Measures optical rotation to verify enantiomeric excess (e.e.) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodological Answer : The hydrochloride salt improves aqueous solubility due to ionic interactions, making it suitable for biological assays. Stability testing involves:

- pH Titration : Assess solubility across physiological pH (1.2–7.4) using phosphate or acetate buffers.

- Accelerated Degradation Studies : Monitor decomposition under stress conditions (e.g., 40°C/75% RH) via HPLC .

Table 1: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | >50 | pH-dependent |

| Methanol | >100 | Preferred for stock solutions |

| DMSO | ~20 | Limited due to hygroscopicity |

Advanced Research Questions

Q. What strategies optimize enantiomeric excess (e.e.) during asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use of Ru-BINAP or Jacobsen catalysts for kinetic resolution .

- Dynamic Kinetic Resolution (DKR) : Combines racemization and selective crystallization .

- Reaction Engineering : Control of temperature (-20°C to 25°C) and solvent polarity (e.g., THF vs. hexane) to favor one enantiomer .

Case Study: A related bicyclo[3.1.0]hexane derivative achieved >98% e.e. using L-proline-derived catalysts .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls .

- Impurity Profiles : Quantify byproducts (e.g., diastereomers) using LC-MS and correlate with activity .

- Receptor Polymorphism : Use isogenic cell lines to isolate target-specific effects .

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Models binding to enzymes (e.g., cyclooxygenase) using force fields like AMBER .

- MD Simulations (GROMACS) : Assesss stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Modeling : Relates structural descriptors (e.g., logP, polar surface area) to activity using Random Forest algorithms .

Data Contradiction Analysis

Q. Why do solubility values vary across studies for this hydrochloride salt?

- Methodological Answer : Discrepancies stem from:

- Crystallinity Differences : Amorphous vs. crystalline forms exhibit distinct dissolution rates .

- Counterion Effects : Residual chloride ions from synthesis alter ionic strength .

Resolution: Characterize solid-state forms via PXRD and DSC, and report buffer compositions .

Safety and Handling

Q. What are the key safety protocols for handling this compound in vitro?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and goggles (skin/eye irritation noted in analogues) .

- Ventilation : Use fume hoods to mitigate inhalation risks (STEL: 15-min exposure limit) .

- Waste Disposal : Neutralize with 1M NaOH before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.